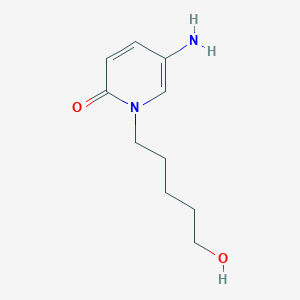
4-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1-(propan-2-yl)-1H-1,3-benzodiazole is a fluorinated benzodiazole derivative Benzodiazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a fluorine source, such as Selectfluor, is used to introduce the fluorine atom into the aromatic ring . The reaction conditions often involve the use of a solvent like acetonitrile and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of fluorinated benzodiazoles may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-1-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom can be introduced into the benzodiazole ring through electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like Selectfluor and solvents like acetonitrile are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate the substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield fluorinated benzodiazole derivatives, while nucleophilic substitution can produce a variety of substituted benzodiazoles.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and properties make it a potential candidate for drug development, particularly in the design of pharmaceuticals targeting neurological disorders and cancer.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms, especially those involving fluorinated compounds.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards its targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Fluoro-1-(propan-2-yl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both a fluorine atom and a propan-2-yl group. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other fluorinated benzodiazoles and related compounds.
Eigenschaften
Molekularformel |
C10H11FN2 |
|---|---|
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
4-fluoro-1-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C10H11FN2/c1-7(2)13-6-12-10-8(11)4-3-5-9(10)13/h3-7H,1-2H3 |
InChI-Schlüssel |
ZYPBGPFYATUEMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=NC2=C1C=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


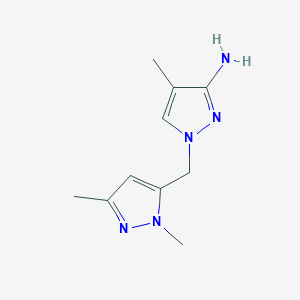
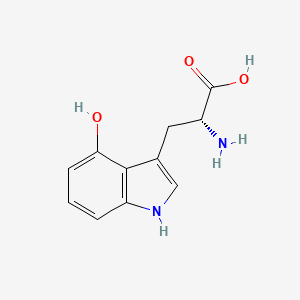
![3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647866.png)
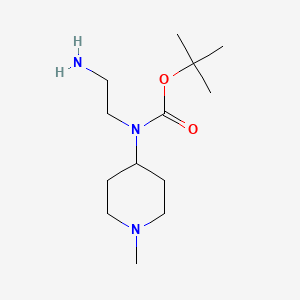



![9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13647903.png)
![4'-(4-Bromonaphthalen-1-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13647911.png)
![Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13647916.png)
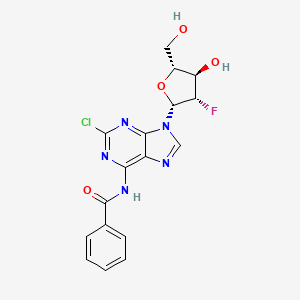
![Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13647923.png)
